molecular formula C21H17ClN2O4 B5027653 4-(2-chloro-4-nitrophenoxy)-N-(3,5-dimethylphenyl)benzamide

4-(2-chloro-4-nitrophenoxy)-N-(3,5-dimethylphenyl)benzamide

Cat. No. B5027653
M. Wt: 396.8 g/mol
InChI Key: BPTZWFDCJYUXDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chloro-4-nitrophenoxy)-N-(3,5-dimethylphenyl)benzamide, also known as GW501516, is a synthetic drug that has been widely used in scientific research. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists, which have been shown to have various biological effects.

Mechanism of Action

4-(2-chloro-4-nitrophenoxy)-N-(3,5-dimethylphenyl)benzamide exerts its effects by activating PPARδ, a nuclear receptor that regulates gene expression. PPARδ activation leads to the upregulation of genes involved in fatty acid oxidation, glucose metabolism, and inflammation. In addition, PPARδ activation has been shown to improve mitochondrial function and reduce oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In animal models, it has been shown to improve insulin sensitivity, decrease plasma triglycerides, and increase high-density lipoprotein cholesterol levels. It has also been shown to have cardioprotective effects, including reducing cardiac hypertrophy and improving cardiac function. Furthermore, this compound has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2-chloro-4-nitrophenoxy)-N-(3,5-dimethylphenyl)benzamide in lab experiments is its high potency and selectivity for PPARδ. This allows for precise modulation of PPARδ activity without affecting other nuclear receptors. However, one of the limitations of using this compound is its potential for off-target effects. In addition, the long-term effects of this compound on human health are not fully understood, and further research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for research on 4-(2-chloro-4-nitrophenoxy)-N-(3,5-dimethylphenyl)benzamide. One area of interest is its potential as a therapeutic agent for metabolic disorders, such as type 2 diabetes and dyslipidemia. In addition, this compound has been investigated for its potential as an anticancer agent, and further research is needed to determine its efficacy in vivo. Furthermore, this compound has been shown to have neuroprotective effects, and further research is needed to determine its potential as a treatment for neurodegenerative diseases. Finally, the long-term effects of this compound on human health need to be further investigated, particularly with regard to its potential for off-target effects.
Conclusion
In conclusion, this compound is a synthetic drug that has been widely used in scientific research. It exerts its effects by activating PPARδ, a nuclear receptor that regulates gene expression. This compound has been shown to have a wide range of biochemical and physiological effects, including improving insulin sensitivity, decreasing plasma triglycerides, and increasing high-density lipoprotein cholesterol levels. However, further research is needed to determine its safety and efficacy as a therapeutic agent for metabolic disorders, cancer, and neurodegenerative diseases.

Synthesis Methods

The synthesis of 4-(2-chloro-4-nitrophenoxy)-N-(3,5-dimethylphenyl)benzamide involves several steps, including the preparation of 2-chloro-4-nitrophenol, which is then converted to 4-(2-chloro-4-nitrophenoxy)phenol. The final product is obtained by reacting 4-(2-chloro-4-nitrophenoxy)phenol with 3,5-dimethylphenyl isocyanate in the presence of a catalyst. The purity of the final product can be improved by recrystallization.

Scientific Research Applications

4-(2-chloro-4-nitrophenoxy)-N-(3,5-dimethylphenyl)benzamide has been widely used in scientific research, particularly in the fields of metabolism, cardiovascular disease, and cancer. It has been shown to improve insulin sensitivity, decrease plasma triglycerides, and increase high-density lipoprotein cholesterol levels in animal models. In addition, this compound has been shown to have cardioprotective effects, including reducing cardiac hypertrophy and improving cardiac function. Furthermore, this compound has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines.

properties

IUPAC Name

4-(2-chloro-4-nitrophenoxy)-N-(3,5-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4/c1-13-9-14(2)11-16(10-13)23-21(25)15-3-6-18(7-4-15)28-20-8-5-17(24(26)27)12-19(20)22/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTZWFDCJYUXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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